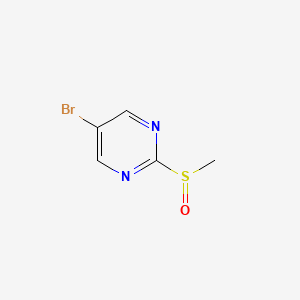
5-Bromo-2-(methylsulfinyl)pyrimidine
Vue d'ensemble
Description
5-Bromo-2-(methylsulfinyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2OS . It has a molecular weight of 221.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(methylsulfinyl)pyrimidine is 1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 . The InChI key is WYOCZUNSYMRRKF-UHFFFAOYSA-N . The compound has a topological polar surface area of 68.3 Ų .Physical And Chemical Properties Analysis
5-Bromo-2-(methylsulfinyl)pyrimidine is a solid at room temperature . It has a molecular weight of 221.08 g/mol . The compound has a topological polar surface area of 68.3 Ų .Applications De Recherche Scientifique
Antiviral Activity
5-Bromo-2-(methylsulfinyl)pyrimidine derivatives exhibit notable antiviral properties. Hocková et al. (2003) explored derivatives of 2,4-diaminopyrimidine for antiviral applications, particularly against retroviruses. They found that while some derivatives showed poor activity against DNA viruses, others significantly inhibited retrovirus replication in cell culture, marking them as potential candidates for HIV treatment and other viral infections (Hocková et al., 2003).
Mutagenic Effects
The mutagenic effects of 5-Bromo-2-(methylsulfinyl)pyrimidine derivatives were investigated by Freese (1959). The study showed that certain purine and pyrimidine analogues, closely resembling nucleic acid bases, had a significant mutagenic effect on T4 phages. This research provides insights into the genetic alterations that these compounds can induce, particularly in the context of microbial genetics (Freese, 1959).
Inhibition of Dihydrouracil Dehydrogenase
A study by Goudgaon et al. (1993) reported that derivatives of 5-Bromo-2-(methylsulfinyl)pyrimidine, particularly phenylselenenyl- and phenylthio-substituted pyrimidines, can inhibit dihydrouracil dehydrogenase. These compounds showed potential as selective inhibitors for this enzyme, opening avenues for therapeutic applications in diseases where dihydrouracil dehydrogenase plays a critical role (Goudgaon et al., 1993).
DNA Synthesis Tracking
5-Bromo-2-(methylsulfinyl)pyrimidine derivatives, particularly halogenated analogues like BrdU, have been widely used in biomedical research to tag and track DNA synthesis. Cavanagh et al. (2011) discussed the use of these compounds in various fields, including cancer biology and stem cell research. These analogues are instrumental in studying cell division and DNA replication dynamics (Cavanagh et al., 2011).
Enhanced X-Ray Induced DNA Damage
Kinsella et al. (1987) explored the effects of halogenated pyrimidine analogs, including derivatives of 5-Bromo-2-(methylsulfinyl)pyrimidine, on DNA damage induced by X-rays. Their study indicated a significant enhancement of DNA damage, positioning these compounds as potential radiosensitizers in clinical research and cancer therapy (Kinsella et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-methylsulfinylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCZUNSYMRRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607716 | |
| Record name | 5-Bromo-2-(methanesulfinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylsulfinyl)pyrimidine | |
CAS RN |
79685-17-9 | |
| Record name | 5-Bromo-2-(methanesulfinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


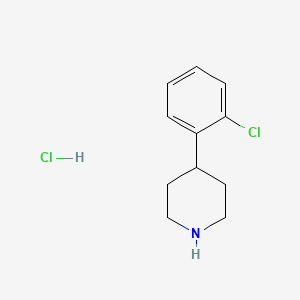
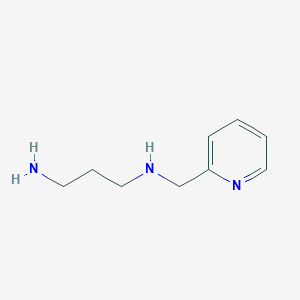
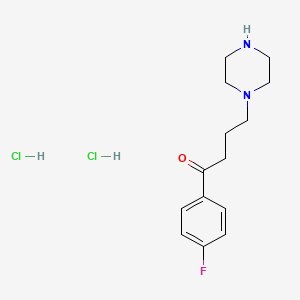
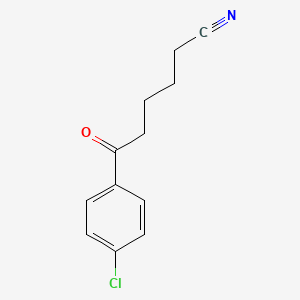
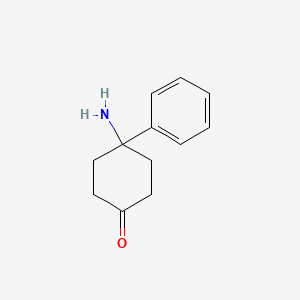
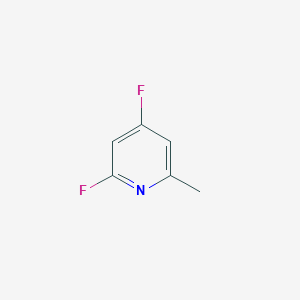
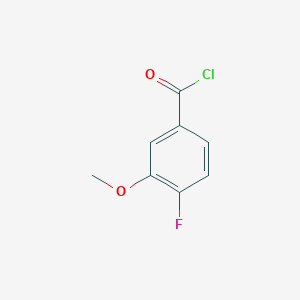
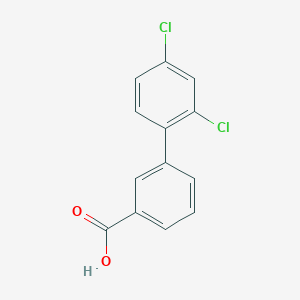
![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)
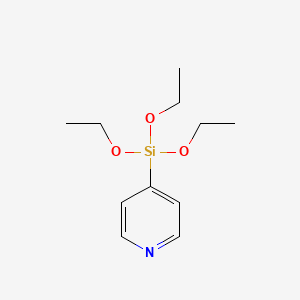
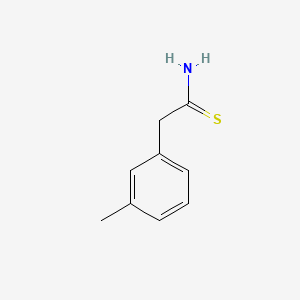
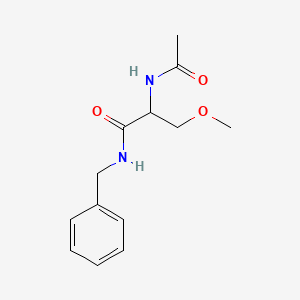
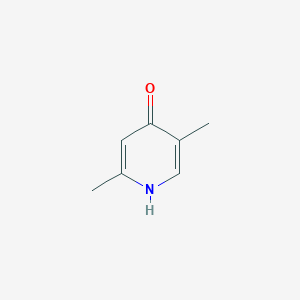
![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)